molecular formula C4H10O2<br>CH3CH2OCH2CH2OH<br>C4H10O2 B086334 2-Ethoxyethanol CAS No. 110-80-5

2-Ethoxyethanol

Cat. No. B086334
CAS RN: 110-80-5
M. Wt: 90.12 g/mol
InChI Key: ZNQVEEAIQZEUHB-UHFFFAOYSA-N
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Patent
US04264708

Procedure details

This example compares the relative effectiveness of the free-radical generation system of the invention with a control system. A solution of 2.5 g of 9:1 copolymer of methyl methacrylate and methacrylic acid in 5 g of 2-butanone was prepared, and to this solution was added 2.5 g of Epocryl® 12, 0.2 g of 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer, 0.15 g of Michler's ketone, 0.01 g of Leuco Crystal Violet, 0.05 g of C.I. Solvent Red Dye #109, and enough 2-ethoxyethanol to give a total of 25 g of solution (Solution A). A second solution was prepared in which the 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer of Solution A was replaced with a like amount of benzophenone (Solution B). The solutions were spin-coated onto anodized aluminum substrates (1000 rpm for 0.75 min.) to give coating weights of 37.9 mg/dm2 (Solution A) and 35.9 mg/dm2 (Solution B). The plates were exposed in air through the usual stepwedge process transparency to a 1000 watt tungsten-halogen lamp at a distance of 24.5 inches (62.4 cm), and the exposed plates were developed for 30 seconds with the development solution of Example 1. The results, summarized in Table II, show that the 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer/Michler's ketone initiator system had a photospeed about ten times that of the benzophenone/Michler's ketone system.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0.01 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C1C=C[C:7]([C:10]([C:12]2[CH:13]=CC(N(C)C)=C[CH:17]=2)=[O:11])=CC=1)C.CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)C2C=CC(N(C)C)=CC=2)=CC=1)C.C[C:50](=[O:53])[CH2:51]C>>[C:10]([O:53][CH3:50])(=[O:11])[C:12]([CH3:13])=[CH2:17].[C:10]([OH:53])(=[O:11])[C:12]([CH3:13])=[CH2:17].[CH2:50]([O:53][CH2:7][CH2:10][OH:11])[CH3:51]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
CN(C)C=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)N(C)C
Name
Quantity
0.01 g
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Name
Type
product
Smiles
C(C)OCCO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.